molecular formula C6H7N3O2 B2683231 5-Amino-1-ethenylpyrazole-4-carboxylic acid CAS No. 2375270-93-0

5-Amino-1-ethenylpyrazole-4-carboxylic acid

Cat. No. B2683231
CAS RN: 2375270-93-0
M. Wt: 153.141
InChI Key: NAZLCOVIURBTGD-UHFFFAOYSA-N
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Description

“5-Amino-1-ethenylpyrazole-4-carboxylic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the amino and carboxylic acid groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the amino group attached to the 5-position, and the carboxylic acid group attached to the 4-position .


Chemical Reactions Analysis

The amino and carboxylic acid groups in this compound could participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions, while the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water .

Scientific Research Applications

Organic Synthesis

5-Amino-pyrazoles, including “5-Amino-1-ethenylpyrazole-4-carboxylic acid”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used in planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Fused Heterocycles

Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmaceutical Applications

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Anticancer Activities

Fluorinated heterocycles, which can be synthesized using 5-Amino-pyrazoles, have been found to have significant anticancer activities . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .

Antimicrobial Activities

Fluorinated heterocycles, which can be synthesized using 5-Amino-pyrazoles, have also been found to have significant antimicrobial activities . The structure-activity relationship (SAR) study assigned that fluorinated heterocycles having various electron-donating or electron-withdrawing substituents significantly affected the anticancer and antimicrobial activities .

Directing and Transforming Group in Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .

Fundamental Element in Small Molecules

Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new drugs or bioactive compounds .

properties

IUPAC Name

5-amino-1-ethenylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h2-3H,1,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZLCOVIURBTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=C(C=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethenylpyrazole-4-carboxylic acid

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